molecular formula C8H8BrFMgO B15171935 Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide

Cat. No.: B15171935
M. Wt: 243.36 g/mol
InChI Key: MKOJSVRRWNYDPD-UHFFFAOYSA-M
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Description

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide is an organometallic compound primarily used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the field of organic chemistry for its ability to catalyze various reactions, including the formation of new carbon-carbon or carbon-heteroatom bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide typically involves the reaction of 2-fluoro-4-methanidyl-1-methoxybenzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether .

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide is widely used in scientific research for:

Mechanism of Action

The compound acts as a nucleophile in most of its reactions. The magnesium atom in the compound forms a bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing molecules that require precise structural features .

Properties

IUPAC Name

magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FO.BrH.Mg/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOJSVRRWNYDPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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